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Compound of Interest

Compound Name: 2',6'-Dichloroacetophenone

Cat. No.: B1294335 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
2',6'-Dichloroacetophenone (CAS No. 2040-05-3) is a highly versatile and valuable

intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] Its chemical

structure, featuring a sterically hindered dichlorinated aromatic ring and a reactive acetyl group,

offers multiple sites for nucleophilic attack, leading to a diverse range of molecular scaffolds.

This document provides detailed application notes on the primary reaction pathways of 2',6'-
dichloroacetophenone with various nucleophiles, complete with detailed experimental

protocols, quantitative data summaries, and workflow visualizations to guide researchers in

leveraging this key building block.

Physicochemical Properties
2',6'-Dichloroacetophenone is a white to light yellow crystalline solid with a pungent odor.[1] It

is sparingly soluble in water but soluble in common organic solvents like ethanol and acetone.

[1]
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Property Value Reference

Molecular Formula C₈H₆Cl₂O [3]

Molecular Weight 189.04 g/mol [3]

CAS Number 2040-05-3 [3]

Melting Point 37-41 °C [2]

Appearance
White to light yellow crystalline

powder
[1]

Reactivity Profile
The reactivity of 2',6'-dichloroacetophenone is governed by three primary sites susceptible to

nucleophilic reactions. The steric hindrance from the two ortho-chlorine atoms significantly

influences the accessibility of the carbonyl carbon and the conformation of reaction

intermediates.

Electrophilic Carbonyl Carbon: The carbon of the ketone group is electrophilic and readily

reacts with strong nucleophiles such as hydrides, organometallics, and primary amines.

Acidic α-Protons: The protons on the methyl group are acidic and can be deprotonated by a

base to form a nucleophilic enolate ion. This enolate is central to classic C-C bond-forming

reactions.

Aromatic Ring: The chlorine atoms on the phenyl ring can potentially undergo nucleophilic

aromatic substitution (SNAr), though this typically requires harsh conditions due to the lack

of strong electron-withdrawing groups in positions ortho or para to the halogens.
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Caption: Reactivity map of 2',6'-dichloroacetophenone.

Key Reactions and Applications
Reactions at the α-Carbon: Enolate Formation
The formation of an enolate intermediate by deprotonation of the α-carbon is a cornerstone of

this molecule's utility, enabling the synthesis of complex structures like chalcones and Mannich

bases.
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The reaction of 2',6'-dichloroacetophenone with aromatic aldehydes under basic conditions

yields chalcones (α,β-unsaturated ketones).[4][5] These compounds are important precursors

for flavonoids and possess a wide range of biological activities, including anticancer and

antimicrobial properties.[6][7]

The Mannich reaction is a three-component condensation of 2',6'-dichloroacetophenone, a

non-enolizable aldehyde (like formaldehyde), and a primary or secondary amine.[8][9] The

resulting β-amino ketones, known as Mannich bases, are crucial intermediates for synthesizing

pharmaceuticals and natural products, and can improve the bioavailability of parent molecules.

[9][10]

Reactions Involving the Acetyl Group
This powerful reaction transforms aryl alkyl ketones into terminal amides or thioamides.[11]

When 2',6'-dichloroacetophenone is heated with an amine (e.g., morpholine) and elemental

sulfur, the carbonyl group effectively migrates to the terminal methyl position and is converted

to a thioamide. Subsequent hydrolysis yields the corresponding phenylacetamide derivative, a

valuable scaffold in medicinal chemistry.

Reactions at the Carbonyl Carbon
The ketone functionality can be readily reduced to a secondary alcohol using standard

reducing agents like sodium borohydride (NaBH₄).[12][13] This reaction is typically high-

yielding and proceeds under mild conditions.[14] The resulting 1-(2,6-dichlorophenyl)ethanol is

a chiral intermediate for further synthetic transformations.

Experimental Protocols
Protocol 1: Synthesis of a Chalcone Derivative via
Claisen-Schmidt Condensation
This protocol describes a general procedure for the reaction of 2',6'-dichloroacetophenone
with a substituted benzaldehyde.

Materials:

2',6'-Dichloroacetophenone (1.0 eq)
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Substituted Benzaldehyde (e.g., 4-methoxybenzaldehyde) (1.05 eq)

Ethanol

Sodium Hydroxide (NaOH), 40% aqueous solution

Stir plate and magnetic stir bar

Round-bottom flask

Ice bath

Procedure:

Dissolve 2',6'-dichloroacetophenone (1.89 g, 10 mmol) and the aromatic aldehyde (1.43 g,

10.5 mmol) in 30 mL of ethanol in a 100 mL round-bottom flask.

Cool the flask in an ice bath with continuous stirring.

Slowly add 5 mL of a 40% aqueous NaOH solution dropwise, ensuring the temperature

remains below 25°C.

After the addition is complete, remove the ice bath and allow the mixture to stir at room

temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography

(TLC).

Once the reaction is complete, pour the mixture into 100 mL of cold water and acidify with

dilute HCl until the pH is neutral.

The precipitated solid product (the chalcone) is collected by vacuum filtration.

Wash the solid with cold water until the filtrate is neutral.

Recrystallize the crude product from ethanol to yield the pure chalcone.
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Caption: Workflow for Chalcone Synthesis.
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Protocol 2: Carbonyl Reduction with Sodium
Borohydride
This protocol details the reduction of the ketone to a secondary alcohol.

Materials:

2',6'-Dichloroacetophenone (1.0 eq)

Sodium Borohydride (NaBH₄) (1.5 eq)

Methanol

3M Hydrochloric Acid (HCl)

Diethyl ether

Anhydrous Sodium Sulfate (Na₂SO₄)

Rotary evaporator

Procedure:

In a 100 mL round-bottom flask, dissolve 2',6'-dichloroacetophenone (1.89 g, 10 mmol) in

25 mL of methanol.

Cool the solution in an ice bath.

In small portions, carefully add sodium borohydride (0.57 g, 15 mmol) to the stirred solution

over 15 minutes.

After the addition is complete, remove the ice bath and stir the reaction at room temperature

for 1 hour.

Cool the mixture again in an ice bath and slowly add 10 mL of 3M HCl to quench the excess

NaBH₄ (Caution: Hydrogen gas evolution).

Reduce the volume of the solvent by approximately half using a rotary evaporator.
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Transfer the remaining aqueous solution to a separatory funnel and extract with diethyl ether

(3 x 25 mL).

Combine the organic layers and wash with brine (1 x 20 mL).

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure to yield the crude alcohol.

The product, 1-(2,6-dichlorophenyl)ethanol, can be further purified by column

chromatography if necessary.

Quantitative Data Summary
The following table summarizes representative yields for reactions involving acetophenone

derivatives, which can be expected to be similar for 2',6'-dichloroacetophenone under

optimized conditions.

Reaction
Type

Substrate
Nucleophile
(s)

Product
Type

Yield (%) Reference

Willgerodt-

Kindler

Substituted

Acetophenon

es

Morpholine,

Sulfur
Thioamide 55-81% [15]

Claisen-

Schmidt

Acetophenon

e

Benzaldehyd

e
Chalcone 65% [7]

Mannich

Reaction

Various

Ketones

Various

Aldehydes &

Amines

β-Amino

Ketone
81-92% [16]

NaBH₄

Reduction

Acetophenon

e
NaBH₄

Secondary

Alcohol
High [12][14]

Logical Pathways of Reactivity
The choice of nucleophile and reaction conditions dictates the synthetic outcome. The following

diagram illustrates the decision logic for targeting different parts of the 2',6'-
dichloroacetophenone molecule.
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(e.g., NaBH4, R-MgBr)
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Willgerodt-Kindler Reaction

(-> Thioamide)
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Caption: Reaction pathway selection logic.

Conclusion
2',6'-Dichloroacetophenone is a multifaceted synthetic intermediate whose reactivity can be

precisely controlled by the choice of nucleophile and reaction conditions. By targeting either the

carbonyl carbon, the acidic α-protons, or the entire acetyl moiety, researchers can access a

wide array of valuable molecular structures, including chalcones, β-amino ketones, and

phenylacetic acid derivatives. The protocols and data provided herein serve as a

comprehensive guide for the effective utilization of this compound in drug discovery and

chemical development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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